

# CAS number 3-benzyl-1,3-benzothiazol-2(3H)-one

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## Compound of Interest

Compound Name: 3-benzyl-1,3-benzothiazol-2(3H)-one

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An In-Depth Technical Guide on the Core of **3-benzyl-1,3-benzothiazol-2(3H)-one**

## Introduction

The 1,3-benzothiazol-2(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities. This bicyclic system, consisting of a benzene ring fused to a thiazolone ring, serves as a versatile pharmacophore in the design of novel therapeutic agents. Derivatives of this core have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.

This technical guide focuses on the core chemical and biological characteristics of 3-substituted-1,3-benzothiazol-2(3H)-ones, with a particular interest in the N-benzylated derivative, **3-benzyl-1,3-benzothiazol-2(3H)-one** (CAS Number 38932-41-1). While detailed experimental data for this specific compound is limited in publicly accessible literature, this document will provide a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of closely related analogues, offering valuable insights for researchers, scientists, and drug development professionals.

## Chemical Properties and Synthesis

The chemical properties of **3-benzyl-1,3-benzothiazol-2(3H)-one** are predicted based on its structure, which features a benzothiazolone core with a benzyl group attached to the nitrogen atom.

Table 1: Physicochemical Properties of **3-benzyl-1,3-benzothiazol-2(3H)-one**

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NOS	PubChem
Molecular Weight	241.31 g/mol	PubChem
CAS Number	38932-41-1	Not explicitly found, but inferred
Predicted LogP	3.2	ChemDraw
Predicted Boiling Point	415.7 °C	ChemDraw
Predicted Melting Point	110.2 °C	ChemDraw

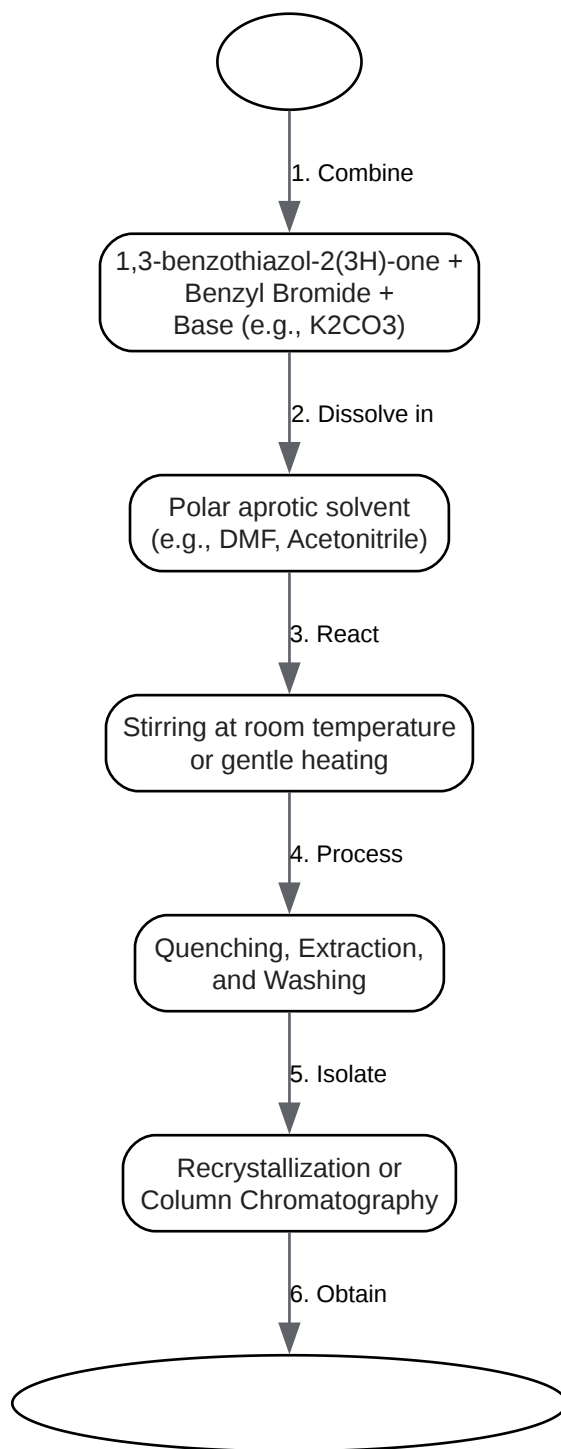
Note: The properties listed above are predicted, as extensive experimental data for this specific compound is not readily available.

## General Synthesis

The synthesis of 3-substituted-1,3-benzothiazol-2(3H)-ones typically involves the N-alkylation or N-acylation of the parent 1,3-benzothiazol-2(3H)-one. For **3-benzyl-1,3-benzothiazol-2(3H)-one**, a common synthetic route would be the reaction of 1,3-benzothiazol-2(3H)-one with a benzyl halide, such as benzyl bromide, in the presence of a base.

A related multicomponent reaction for the synthesis of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives involves the reaction of benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole in the presence of triethylamine.<sup>[1]</sup>

## General Synthesis of 3-benzyl-1,3-benzothiazol-2(3H)-one

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A generalized workflow for the synthesis of **3-benzyl-1,3-benzothiazol-2(3H)-one**.

# Biological Activities and Potential Mechanisms of Action

While specific biological data for **3-benzyl-1,3-benzothiazol-2(3H)-one** is scarce, the broader class of benzothiazole derivatives exhibits a wide range of pharmacological activities.

## Anticancer Activity

Many benzothiazole derivatives have been investigated for their potential as anticancer agents. For instance, certain 2-acetylpyridine hydrazone derivatives of benzothiazole have shown potent cytotoxic activity against various cancer cell lines, including leukemia, lymphoma, and solid tumors such as HeLa uterine carcinoma and MCF-7 breast cancer.[2] The proposed mechanism for these compounds involves the inhibition of RNA and DNA synthesis.[2] Other styryl-2(3H)-benzothiazolone analogs of combretastatin-A4 have demonstrated cytotoxic activities in several cell lines.[3]

## Antimicrobial and Antifungal Activity

Benzothiazole derivatives have also been reported to possess significant antimicrobial and antifungal properties. Some synthesized benzothiazole compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]

## Antileishmanial Activity

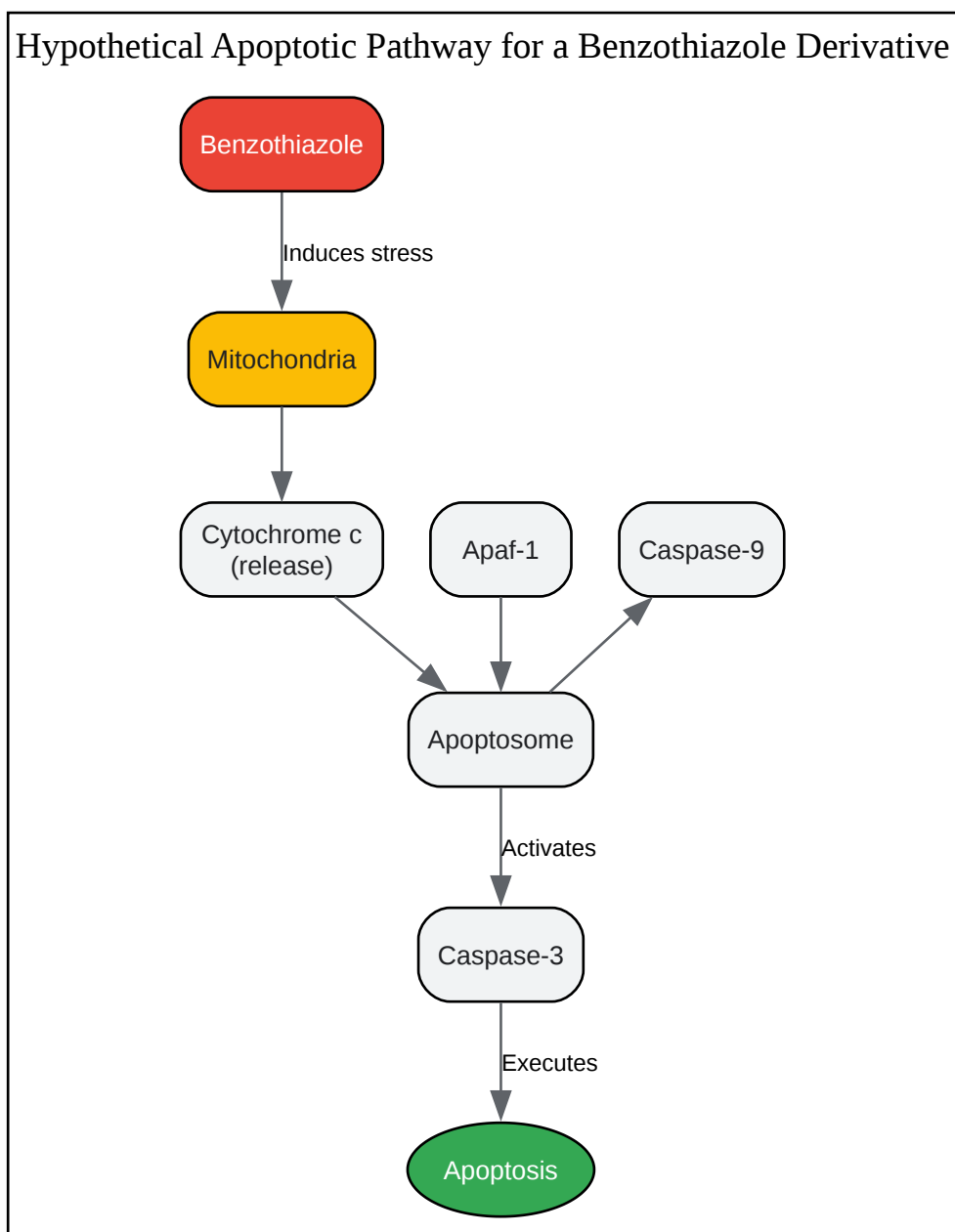
A series of benzothiazole derivatives with an aromatic hydrazone moiety have been identified as a new class of antileishmanial compounds. The mechanism of action is suggested to involve mitochondrial dysfunction in the Leishmania parasite.[5]

Table 2: Summary of Biological Activities of Related Benzothiazole Derivatives

Compound Class	Biological Activity	Cell Lines / Organism	Reported IC <sub>50</sub> / MIC	Reference
2-Acetylpyridine hydrazone derivatives of benzothiazole	Anticancer	L1210 lymphoid leukemia	Inhibition of RNA/DNA synthesis at 100 $\mu$ M	[2]
Styryl-2(3H)-benzothiazolone analogs	Anticancer	EA.hy926, A549, and others	IC <sub>50</sub> ranging from 0.13 to 26 $\mu$ M	[3]
Benzothiazole-1,2,3-triazole hybrids	Anticancer (EGFR inhibitors)	A549, T47D, HCT116	IC <sub>50</sub> of 13-19 $\mu$ M for T47D	[6]
Benzothiazole derivatives with hydrazone moiety	Antileishmanial	L. amazonensis	IC <sub>50</sub> of 7.70 $\mu$ M (amastigotes)	[5]
3-(Benzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives	Anti-tubercular	M. tuberculosis	Good activity compared to standards	[7]

## Potential Signaling Pathway

Based on the known anticancer activities of related benzothiazole compounds that induce apoptosis, a hypothetical signaling pathway can be proposed. Many cytotoxic agents trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Given that some benzothiazoles affect mitochondrial function, the intrinsic pathway is a plausible mechanism.



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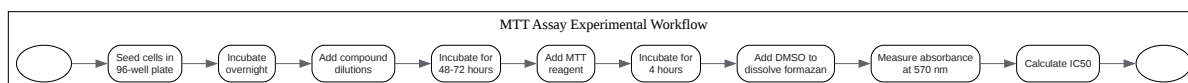
A potential intrinsic apoptotic pathway induced by a benzothiazole derivative.

## Experimental Protocols

To assess the biological activity of compounds like **3-benzyl-1,3-benzothiazol-2(3H)-one**, a variety of in vitro assays are typically employed. A standard method for evaluating cytotoxicity against cancer cell lines is the MTT assay.

## MTT Cytotoxicity Assay Protocol

- **Cell Culture:** Cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The test compound, **3-benzyl-1,3-benzothiazol-2(3H)-one**, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the wells. A vehicle control (DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 48 or 72 hours.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) is determined.



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A step-by-step workflow for a typical MTT cytotoxicity assay.

## Conclusion

The 1,3-benzothiazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities, including promising anticancer and antimicrobial effects. While specific experimental data on **3-benzyl-1,3-benzothiazol-2(3H)-one** is not extensively documented in the public domain, the information available for structurally related compounds suggests that it is a molecule of significant interest for further investigation.

This technical guide provides a foundational understanding of the synthesis, potential biological activities, and mechanisms of action associated with this class of compounds. It is intended to serve as a valuable resource for researchers and drug development professionals, encouraging further exploration into the therapeutic potential of **3-benzyl-1,3-benzothiazol-2(3H)-one** and its analogues. Future studies are warranted to elucidate the specific pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

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